2-(4-Methoxybenzoyl)pyrrolidine hydrochloride
Overview
Description
“2-(4-Methoxybenzoyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1394745-43-7 . It has a molecular weight of 241.72 and its IUPAC name is (4-methoxyphenyl) (2-pyrrolidinyl)methanone hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is a saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The InChI code for the compound is 1S/C12H15NO2.ClH/c1-15-10-6-4-9 (5-7-10)12 (14)11-3-2-8-13-11;/h4-7,11,13H,2-3,8H2,1H3;1H .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 241.72 .Scientific Research Applications
Occurrence and Behavior in Aquatic Environments
Research on parabens, compounds structurally related to benzoic acid derivatives (like 2-(4-Methoxybenzoyl)pyrrolidine hydrochloride could be), highlights their widespread use in pharmaceuticals and personal care products and their subsequent detection in aquatic environments. These compounds, acting as weak endocrine disruptors, have been studied for their occurrence, fate, and behavior in water, showing persistence and ubiquity in surface water and sediments despite wastewater treatment processes (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmaceutical Impurities and Synthesis
A review focused on the synthesis of omeprazole, a proton pump inhibitor, and its impurities, emphasizing novel synthetic methods and the importance of controlling pharmaceutical impurities. This research underscores the significance of understanding and managing the synthesis and impurities of pharmaceutical compounds, which could be relevant to compounds like this compound in drug development contexts (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered ring structure which is part of the compound , is extensively used in medicinal chemistry due to its versatility in drug discovery. The review by Li Petri et al. (2021) discusses the applications of pyrrolidine and its derivatives in creating bioactive molecules for treating human diseases, highlighting the scaffold's potential for stereochemical and pharmacophore exploration in the development of new therapeutics (Li Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021).
Enzymatic Degradation of Organic Pollutants
An enzymatic approach using redox mediators to degrade organic pollutants presents a promising method for treating industrial wastewater. This review by Husain and Husain (2007) could imply potential applications for compounds like this compound in environmental remediation, especially if they exhibit or enhance catalytic activity in such processes (Husain & Husain, 2007).
Corrosion Inhibition
Quinoline derivatives, which share structural similarities with the compound of interest through their aromatic and nitrogen-containing characteristics, are known for their anticorrosive properties. Verma, Quraishi, and Ebenso (2020) review the use of quinoline and its derivatives as corrosion inhibitors, suggesting possible applications of related compounds in protecting metals from corrosion (Verma, Quraishi, & Ebenso, 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Properties
IUPAC Name |
(4-methoxyphenyl)-pyrrolidin-2-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-10-6-4-9(5-7-10)12(14)11-3-2-8-13-11;/h4-7,11,13H,2-3,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHPUGVEJXGHFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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